N-(4-fluoro-2-methylphenyl)-2-methoxybenzamide
Description
Introduction to N-(4-Fluoro-2-Methylphenyl)-2-Methoxybenzamide
This compound belongs to the benzamide class, characterized by a benzoic acid-derived core modified with an amide group. Its structure features a 4-fluoro-2-methylphenyl moiety attached to the amide nitrogen and a methoxy group at the ortho position of the benzamide ring (Fig. 1). The compound’s molecular formula (C₁₅H₁₄FNO₂) and moderate lipophilicity (log D ~0.9) position it as a candidate for drug discovery, leveraging the electronic and steric effects of its substituents.
Historical Context of Aryl Benzamide Derivatives in Medicinal Chemistry
Aryl benzamides have served as foundational scaffolds in drug development since the mid-20th century. Early derivatives like salicylamide (analgesic) and ethenzamide (anti-inflammatory) demonstrated the therapeutic potential of benzamide’s hydrogen-bonding capacity and metabolic stability. The 1980s saw the emergence of moclobemide, a reversible monoamine oxidase inhibitor, highlighting benzamides’ adaptability to central nervous system targets.
Modern advancements in synthetic chemistry, particularly C–H activation strategies, have expanded access to complex benzamide derivatives. For example, step-economical methods enable the synthesis of 2,6-biarylated benzamides via directing group installation and palladium-catalyzed coupling. These innovations facilitated the exploration of this compound’s pharmacological profile by streamlining the introduction of fluorine and methoxy groups.
Table 1: Evolution of Key Benzamide-Based Therapeutics
Significance of Fluorine and Methoxy Substituents in Bioactive Molecule Design
Fluorine’s Role in Pharmacokinetics and Target Engagement
The 4-fluoro substituent in this compound enhances binding affinity through multiple mechanisms:
- Electronegativity : Fluorine’s high electronegativity (3.98 Pauling scale) polarizes adjacent C–H bonds, fostering dipole interactions with protein residues.
- Hydrophobic Effects : The fluorine atom’s partial hydrophobicity improves membrane permeability, as evidenced by increased chromatographic hydrophobicity index (CHI~IAM~) values in fluorinated benzamides.
- Metabolic Stability : Fluorine resists oxidative metabolism, prolonging half-life. For instance, fluorinated benzamide 6b (Table 2) exhibits a 2.1-fold lower clearance than non-fluorinated 6a .
Table 2: Impact of Fluorination on Benzamide Properties
| Compound | IC₅₀ (μM) | K~i~ (μM) | log D~7.4~ | CHI~IAM~ |
|---|---|---|---|---|
| 6a | 127 ± 40 | 63 ± 21 | -0.3 | 6.3 |
| 6b | 65 ± 26 | 30 ± 14 | 0.9 | 16.7 |
Methoxy Group Contributions to Bioactivity
The ortho-methoxy group in this compound influences molecular conformation and solubility:
- Conformational Restriction : Methoxy’s steric bulk limits bond rotation, locking the benzamide into a bioactive conformation. This effect mirrors observations in PROTACs, where methoxy-substituted linkers improve degradation efficiency.
- Hydrogen-Bond Acceptor Capacity : The methoxy oxygen serves as a hydrogen-bond acceptor, stabilizing interactions with kinase active sites.
- Polar Surface Area (PSA) Optimization : With a PSA of 9 Ų, methoxy balances hydrophilicity without compromising permeability, unlike bulkier groups like sulfones (PSA >20 Ų).
Table 3: Comparative Effects of Ortho Substituents on Drug Properties
| Substituent | PSA (Ų) | Permeability (10⁻⁶ cm/s) | Efflux Ratio |
|---|---|---|---|
| Methoxy | 9 | 25.3 | 1.8 |
| Hydroxy | 20 | 12.1 | 3.4 |
| Methyl | 0 | 30.5 | 1.2 |
Properties
Molecular Formula |
C15H14FNO2 |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H14FNO2/c1-10-9-11(16)7-8-13(10)17-15(18)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,17,18) |
InChI Key |
LKENJYKMFLJHLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
4-fluoro-2-methylaniline + 2-methoxybenzoyl chloride → this compound
Detailed Preparation Protocols
Reactant Dissolution and Activation
To enhance reaction efficiency, both reactants are typically dissolved in suitable solvents prior to reaction initiation:
- Solvent choices include dichloromethane, chloroform, ethyl acetate, ethanol, or acetone, with dichloromethane being most common due to its inertness and excellent solvation properties.
- Dissolution process:
- Dissolve 4-fluoro-2-methylaniline and 2-methoxybenzoyl chloride separately in the selected solvent to ensure complete solvation, which accelerates the subsequent reaction.
Reaction Conditions
- The reactants are combined in a three-necked flask equipped with a stirrer and cooling bath.
- Base addition: Pyridine is added as a base to scavenge the HCl generated during acylation, preventing side reactions and facilitating product formation.
- Temperature control: The reaction mixture is maintained at approximately 30°C to optimize reaction rate and minimize side reactions.
- Reaction time: Typically, stirring continues for 3–4 hours to ensure complete conversion.
Workup and Purification
- Quenching: The reaction mixture is washed with 10% hydrochloric acid multiple times to remove excess pyridine and unreacted amines.
- Isolation: The organic layer containing the product is separated and dried over anhydrous sodium sulfate.
- Crystallization: The crude product is purified via recrystallization from absolute ethanol, yielding high-purity This compound .
Reaction Data and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Dichloromethane, Ethyl acetate | Inert, good solvation |
| Temperature | 0–30°C | Lower temperatures reduce side reactions |
| Reaction time | 3–4 hours | Ensures complete conversion |
| Purification | Recrystallization | From ethanol or other suitable solvents |
Research Findings and Variations
Research indicates that the reaction efficiency can be improved by pre-dissolving reactants, using catalysts, or employing alternative acylating agents. For instance, some studies have explored:
- Use of coupling reagents such as carbodiimides to facilitate amide bond formation without acyl chlorides.
- Microwave-assisted synthesis to reduce reaction times and improve yields.
- Solvent effects: polar aprotic solvents tend to enhance acylation efficiency.
Example Data from Literature:
- A typical yield of 80-90% has been reported when using dichloromethane and pyridine at 30°C.
- Purity levels exceeding 99% are achievable with recrystallization.
Summary of Preparation Methods
| Method | Reactants | Solvent | Catalyst/Base | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| Conventional acylation | 4-fluoro-2-methylaniline + 2-methoxybenzoyl chloride | Dichloromethane | Pyridine | ~30°C | 80–90% | Standard method, high purity |
| Microwave-assisted | Same as above | Same | Same | 80°C (microwave) | >90% | Faster, higher yield |
| Coupling reagent method | Same | DMF or DMSO | Carbodiimides | Room temp | Variable | Alternative to acyl chlorides |
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid derivatives.
Reduction: Formation of N-(4-fluoro-2-methylphenyl)-2-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act on the central nervous system by modulating neurotransmitter pathways or exhibit antimicrobial activity by disrupting bacterial cell membranes .
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(4-fluoro-2-methylphenyl)-2-methoxybenzamide and analogous benzamide derivatives:
Structural and Functional Analysis
Substituent Effects on Pharmacological Activity
- Fluoro vs. Chloro Substituents : The 4-fluoro group in the target compound may enhance metabolic stability and lipophilicity compared to the 4-chloro analog (N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide). Chloro-substituted benzamides exhibit strong fluorescence but may have reduced bioavailability due to higher molecular weight .
- Methoxy Position : The 2-methoxy group is conserved across most analogs, suggesting its critical role in π-π stacking or hydrogen bonding with biological targets. For example, in D2 receptor antagonists, the methoxy group aligns with pharmacophore models for receptor interaction .
- Sulfonyl and Cyclopropyl Additions : Compounds like Cyprosulfamide () demonstrate how sulfonyl and cyclopropyl groups can modify solubility and target selectivity, shifting applications from therapeutics to agrochemicals.
Fluorescence Properties
- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () achieves optimal fluorescence at pH 5 and 25°C, with a detection limit (LOD) of 0.2691 mg·L⁻¹. The 4-methyl group may stabilize the excited state, while the chloro substituent enhances electron withdrawal, increasing fluorescence quantum yield.
Receptor Binding and Selectivity
- D2 receptor antagonists (e.g., ) share the 2-methoxybenzamide core but differ in substituents on the nitrogen atom. The addition of pyrrolidinyl or bicyclic moieties (e.g., tropane in ) improves blood-brain barrier penetration and receptor affinity.
Biological Activity
N-(4-fluoro-2-methylphenyl)-2-methoxybenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a unique molecular structure that includes:
- Fluoro-substituted aromatic ring : Enhances lipophilicity and may influence receptor binding.
- Methoxy group : Potentially increases solubility and alters pharmacokinetics.
- Amide functional group : Known for its role in biological activity and interaction with biological targets.
The chemical formula for this compound is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms, which contribute to its reactivity and biological activity .
Potential Mechanisms Include:
- Inhibition of Kinases : Compounds with similar structures often exhibit inhibitory effects on kinases involved in cell proliferation and survival.
- Modulation of Receptor Activity : The structural features may enable binding to specific receptors, altering cellular signaling pathways.
Antitumor Activity
Recent studies have indicated that related benzamide derivatives exhibit significant antitumor activity. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against various cancer cell lines .
Table 1: Comparative Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | K562 | 0.94 |
| Compound B | MCF7 | 0.25 |
| This compound | TBD | TBD |
Note: Specific data for this compound is currently under investigation.
Case Studies
- Leukemia Cell Lines : In studies examining the efficacy of benzamide derivatives against leukemia cell lines, compounds structurally similar to this compound demonstrated varying degrees of cytotoxicity. For example, one derivative showed an IC50 value of 0.96 µM against the NB4 leukemia cell line .
- Solid Tumors : Other analogues have been tested against solid tumor lines such as MCF7 and HCT116, revealing that modifications in the aromatic substituents significantly affect potency .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through several methods that emphasize its versatility in medicinal chemistry. Variations in halogen substitutions and functional groups can significantly influence both chemical behavior and biological activity .
Summary of Findings
- Antiproliferative Effects : Compounds related to this compound have shown promising antiproliferative effects across various cancer types.
- Potential as Drug Candidates : The unique structural features suggest potential applications in drug development targeting specific diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-fluoro-2-methylphenyl)-2-methoxybenzamide?
- Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. For structurally similar benzamides (e.g., N-(4-chlorophenyl) derivatives), DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are effective coupling reagents. Reactions are typically conducted at low temperatures (-50°C) to minimize side reactions .
- Key steps :
Activate the carboxylic acid group using DCC/HOBt.
React with the appropriate amine (e.g., 4-fluoro-2-methylaniline).
Purify via column chromatography and confirm structure using IR, ¹H-NMR, and elemental analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer : Essential techniques include:
- IR spectroscopy : To confirm amide C=O stretching (~1650–1680 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).
- ¹H-NMR : To verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in the 6.5–8.0 ppm range).
- Elemental analysis : To validate empirical formula (e.g., %C, %H, %N within ±0.4% of theoretical values) .
Q. What storage conditions ensure compound stability?
- Answer : Store under inert atmosphere (argon) at -20°C to prevent hydrolysis or oxidation. Similar benzamides with fluorophenyl groups show stability for >12 months under these conditions .
Advanced Research Questions
Q. How do pH and temperature affect the fluorescence properties of this compound?
- Answer : For analogs like N-(4-chlorophenyl)-2-methoxybenzamide, fluorescence intensity peaks at pH 5 and 25°C. At higher pH (>7), deprotonation of the amide group reduces fluorescence. Below pH 3, protonation of aromatic amines may quench emission .
- Methodological considerations :
- Use buffered solutions (e.g., acetate buffer for pH 5).
- Monitor temperature with a calibrated thermocouple (±0.1°C).
- Table 1 : Fluorescence parameters from analogous studies:
| Parameter | Value | Reference |
|---|---|---|
| λex/λem | 340 nm / 380 nm | |
| LOD | 0.269 mg/L | |
| LOQ | 0.898 mg/L |
Q. What strategies resolve contradictions in fluorescence data under varying solvent polarities?
- Answer : Solvent polarity impacts excited-state relaxation. For example:
- Polar solvents (e.g., water): May stabilize charge-transfer states, reducing intensity.
- Non-polar solvents (e.g., toluene): Enhance π-π* transitions.
- Approach :
Normalize data using internal standards (e.g., quinine sulfate).
Use time-resolved fluorescence to distinguish solvent effects from compound-specific quenching .
Q. How can computational modeling predict the compound’s reactivity or binding interactions?
- Answer : Density Functional Theory (DFT) calculations can model:
- Electrostatic potential surfaces : To predict nucleophilic/electrophilic sites.
- Binding constants (K) : For metal ions (e.g., Pb²⁺) using B3LYP/6-31G* basis sets.
Methodological Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
